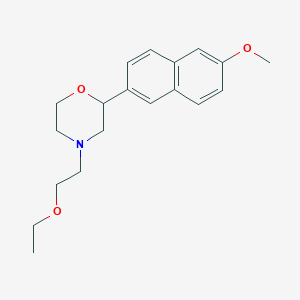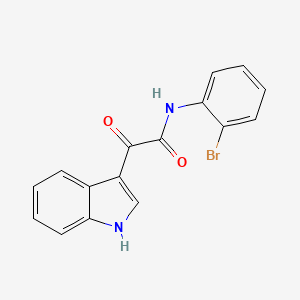
N-benzyl-4-(2-propyn-1-yloxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-4-(2-propyn-1-yloxy)benzamide, also known as BPPB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BPPB is a small molecule that has been shown to have various biochemical and physiological effects on cells and tissues.
科学研究应用
N-benzyl-4-(2-propyn-1-yloxy)benzamide has been used in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, this compound has been used to study the effects of oxidative stress on neurons and to investigate the role of calcium channels in synaptic transmission. This compound has also been used as a tool in drug discovery to identify potential therapeutic targets and to screen for new drug candidates.
作用机制
The mechanism of action of N-benzyl-4-(2-propyn-1-yloxy)benzamide is not fully understood, but it is thought to involve the inhibition of various enzymes and ion channels. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. This compound has also been shown to inhibit the activity of voltage-gated calcium channels, which are involved in synaptic transmission.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects on cells and tissues. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to increase the expression of antioxidant enzymes and protect neurons from oxidative stress. In addition, this compound has been shown to modulate the activity of ion channels and affect the release of neurotransmitters.
实验室实验的优点和局限性
One advantage of using N-benzyl-4-(2-propyn-1-yloxy)benzamide in lab experiments is its small size, which allows it to easily penetrate cell membranes and interact with intracellular targets. This compound is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
未来方向
There are many potential future directions for research involving N-benzyl-4-(2-propyn-1-yloxy)benzamide. One area of interest is the development of this compound-based therapies for cancer and neurodegenerative diseases. Another area of interest is the investigation of the molecular mechanisms underlying the effects of this compound on ion channels and enzymes. Additionally, this compound may be used as a tool for studying the role of oxidative stress in various physiological processes.
合成方法
The synthesis of N-benzyl-4-(2-propyn-1-yloxy)benzamide involves a multi-step process that begins with the reaction of 4-aminobenzoic acid with benzyl bromide to form N-benzyl-4-aminobenzamide. This intermediate is then reacted with propargyl alcohol in the presence of a catalyst to yield this compound. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
属性
IUPAC Name |
N-benzyl-4-prop-2-ynoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-2-12-20-16-10-8-15(9-11-16)17(19)18-13-14-6-4-3-5-7-14/h1,3-11H,12-13H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIMDXUTKADCQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-{2-[(4-chlorobenzyl)oxy]benzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5464504.png)
![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide](/img/structure/B5464522.png)

![8-[(4-chloro-1-methyl-1H-indol-2-yl)carbonyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5464537.png)

![N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}-3-methoxypropanamide](/img/structure/B5464545.png)
![(3S*,4R*)-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5464553.png)

![2-chloro-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B5464564.png)
![3-bromo-N-(1-{[(2-hydroxyethyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5464570.png)
![N-{3-[(4-methylbenzoyl)amino]propyl}nicotinamide](/img/structure/B5464578.png)
![5-bromo-N-{4-[(dimethylamino)carbonyl]phenyl}nicotinamide](/img/structure/B5464587.png)
![methyl 4-[({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)methyl]benzoate](/img/structure/B5464593.png)
![2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5464597.png)